4-isopropoxy-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)benzamide
CAS No.:
Cat. No.: VC16569835
Molecular Formula: C21H26N2O4
Molecular Weight: 370.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H26N2O4 |
|---|---|
| Molecular Weight | 370.4 g/mol |
| IUPAC Name | N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]-4-propan-2-yloxybenzamide |
| Standard InChI | InChI=1S/C21H26N2O4/c1-15(2)27-19-10-6-17(7-11-19)21(25)23-18-8-4-16(5-9-18)14-20(24)22-12-13-26-3/h4-11,15H,12-14H2,1-3H3,(H,22,24)(H,23,25) |
| Standard InChI Key | XDSGMFVMBMZRTH-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC(=O)NCCOC |
Introduction
4-isopropoxy-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. It is identified by its CAS number 1060252-58-5 and features a molecular formula of C21H26N2O4, with a molecular weight of 370.4 g/mol . This compound belongs to the class of benzamides, which are derivatives of benzoic acid that contain an amide group. Benzamides are known for their diverse biological activities, including anti-inflammatory and analgesic properties.
Synthesis and Chemical Reactions
The synthesis of 4-isopropoxy-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)benzamide typically involves several key steps, requiring specific reagents, solvents, and conditions to optimize yield and purity. Techniques such as chromatography are often employed for purification.
This compound can undergo various chemical reactions typical for amides and aromatic compounds, including hydrolysis, amidation, and substitution reactions. Reaction conditions such as pH, temperature, and catalysts play a significant role in determining the outcome of these reactions.
Biological Activities and Potential Applications
Preliminary studies suggest that 4-isopropoxy-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)benzamide may exhibit biological activities relevant to pharmacology, particularly in modulating inflammatory pathways. Its structure indicates potential interactions with biological targets such as enzymes or receptors involved in immune responses.
| Potential Application | Description |
|---|---|
| Inflammation Modulation | Potential anti-inflammatory effects through interaction with specific biological targets. |
| Immune Response Modulation | May influence immune responses, particularly in conditions involving interleukin-17A. |
| Drug Development | Utilized in research settings focused on drug development and synthetic chemistry. |
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with 4-isopropoxy-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)benzamide, allowing for comparative analysis:
| Compound Name | Notable Features |
|---|---|
| 4-fluoro-N-(2-((4-methoxyphenyl)(phenyl)methylamino)-2-oxoethyl)benzamide | Contains fluorine substitution, potentially enhancing bioactivity. |
| 2-methoxyethyl 4-[4-(2-amino-2-oxoethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidinecarboxylate | Different ring structure providing distinct reactivity. |
| N-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]-N'-(4-isopropoxyanilino)-urea | Incorporates a pyrazole ring, varying biological activity due to different heterocyclic structure. |
These comparisons highlight the uniqueness of 4-isopropoxy-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)benzamide while illustrating how modifications can lead to different biological profiles and reactivities.
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